molecular formula C7H3F3N4O2 B13627100 1-Azido-4-nitro-2-(trifluoromethyl)benzene

1-Azido-4-nitro-2-(trifluoromethyl)benzene

Cat. No.: B13627100
M. Wt: 232.12 g/mol
InChI Key: WZLSHTQKMGRTPE-UHFFFAOYSA-N
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Description

1-Azido-4-nitro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3F3N4O2 It is characterized by the presence of an azido group, a nitro group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-4-nitro-2-(trifluoromethyl)benzene can be synthesized through a multi-step process. One common method involves the nitration of 2-(trifluoromethyl)aniline to produce 2-(trifluoromethyl)-4-nitroaniline. This intermediate is then diazotized and subsequently treated with sodium azide to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and diazotization processes, followed by azidation. These processes are carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Azido-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-azido-4-nitro-2-(trifluoromethyl)benzene involves its ability to undergo cycloaddition reactions, forming stable triazole rings. These reactions are facilitated by the presence of the azido group, which acts as a reactive site for nucleophilic attack. The nitro and trifluoromethyl groups influence the reactivity and stability of the compound, making it suitable for various applications .

Comparison with Similar Compounds

  • 1-Azido-4-fluorobenzene
  • 1-Azido-4-bromobenzene
  • 1-Azido-2-(trifluoromethyl)benzene
  • 4-Azidotoluene
  • Azidobenzene

Comparison: 1-Azido-4-nitro-2-(trifluoromethyl)benzene is unique due to the presence of both nitro and trifluoromethyl groups, which enhance its reactivity and stability compared to other azido-substituted benzenes. The trifluoromethyl group imparts additional electron-withdrawing properties, making the compound more reactive in nucleophilic substitution reactions .

Properties

Molecular Formula

C7H3F3N4O2

Molecular Weight

232.12 g/mol

IUPAC Name

1-azido-4-nitro-2-(trifluoromethyl)benzene

InChI

InChI=1S/C7H3F3N4O2/c8-7(9,10)5-3-4(14(15)16)1-2-6(5)12-13-11/h1-3H

InChI Key

WZLSHTQKMGRTPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)N=[N+]=[N-]

Origin of Product

United States

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